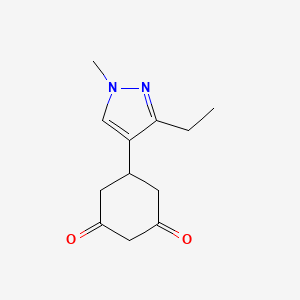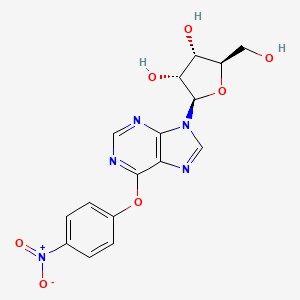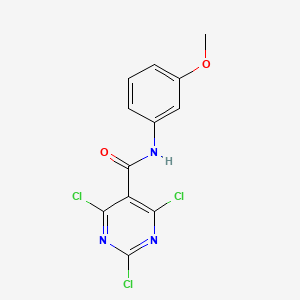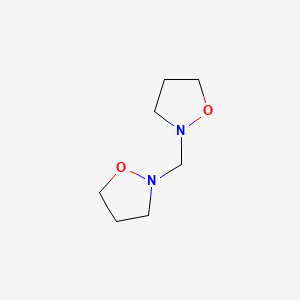
4-Quinazolinol, 3-amino-6-bromo-3,4-dihydro-2-methyl-4-(2-pyridinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-6-bromo-2-methyl-4-(pyridin-2-yl)-3,4-dihydroquinazolin-4-ol is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core substituted with amino, bromo, methyl, and pyridinyl groups. The presence of these functional groups imparts distinct chemical properties and potential biological activities to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-bromo-2-methyl-4-(pyridin-2-yl)-3,4-dihydroquinazolin-4-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Amination: The amino group at the 3-position can be introduced through nucleophilic substitution reactions using amines or ammonia.
Methylation: The methyl group at the 2-position can be introduced via alkylation reactions using methylating agents like methyl iodide.
Pyridinyl Substitution: The pyridinyl group at the 4-position can be introduced through palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.
化学反応の分析
Types of Reactions
3-Amino-6-bromo-2-methyl-4-(pyridin-2-yl)-3,4-dihydroquinazolin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups can be replaced with other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild conditions.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts and solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with higher oxidation states, while reduction may yield fully or partially reduced forms of the compound.
科学的研究の応用
3-Amino-6-bromo-2-methyl-4-(pyridin-2-yl)-3,4-dihydroquinazolin-4-ol has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: It is used in the development of new materials, catalysts, and other industrial applications.
作用機序
The mechanism of action of 3-Amino-6-bromo-2-methyl-4-(pyridin-2-yl)-3,4-dihydroquinazolin-4-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Affecting Signaling Pathways: Influencing intracellular signaling pathways that regulate various cellular functions.
類似化合物との比較
Similar Compounds
3-Amino-6-chloro-2-methyl-4-(pyridin-2-yl)-3,4-dihydroquinazolin-4-ol: Similar structure with a chlorine atom instead of a bromine atom.
3-Amino-6-bromo-2-ethyl-4-(pyridin-2-yl)-3,4-dihydroquinazolin-4-ol: Similar structure with an ethyl group instead of a methyl group.
3-Amino-6-bromo-2-methyl-4-(pyridin-3-yl)-3,4-dihydroquinazolin-4-ol: Similar structure with the pyridinyl group at a different position.
Uniqueness
The uniqueness of 3-Amino-6-bromo-2-methyl-4-(pyridin-2-yl)-3,4-dihydroquinazolin-4-ol lies in its specific combination of functional groups, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for various scientific research and industrial applications.
特性
CAS番号 |
57698-29-0 |
|---|---|
分子式 |
C14H13BrN4O |
分子量 |
333.18 g/mol |
IUPAC名 |
3-amino-6-bromo-2-methyl-4-pyridin-2-ylquinazolin-4-ol |
InChI |
InChI=1S/C14H13BrN4O/c1-9-18-12-6-5-10(15)8-11(12)14(20,19(9)16)13-4-2-3-7-17-13/h2-8,20H,16H2,1H3 |
InChIキー |
PHIAHCVAIBONTQ-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(C=C(C=C2)Br)C(N1N)(C3=CC=CC=N3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5,7-Dichloro-3-(propan-2-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B12914035.png)




![N,N-Dimethyl-2-[(2-methyl-6-phenylpyrimidin-4-yl)sulfanyl]ethan-1-amine](/img/structure/B12914056.png)

![ethyl N-[(E)-1-(1H-pyrrol-2-yl)ethylideneamino]carbamate](/img/structure/B12914076.png)
![4-Chloro-5-[(3-chlorophenyl)methoxy]-2-methylpyridazin-3(2H)-one](/img/structure/B12914095.png)


